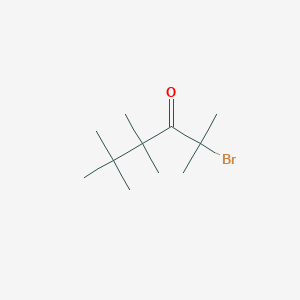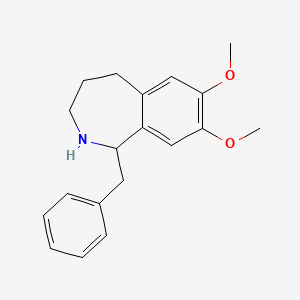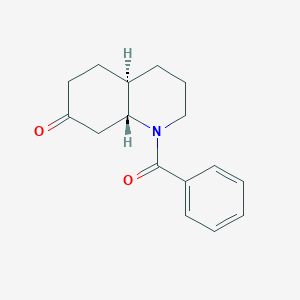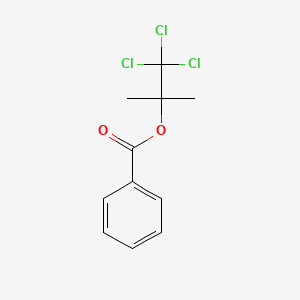
1,1,1-Trichloro-2-methylpropan-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2-methylpropan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 1,1,1-trichloro-2-methylpropan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-methylpropan-2-yl benzoate typically involves the esterification of 1,1,1-Trichloro-2-methylpropan-2-ol with benzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2-methylpropan-2-yl benzoate can undergo various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield 1,1,1-Trichloro-2-methylpropan-2-ol and benzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Amines or thiols, organic solvents like ethanol or acetonitrile.
Major Products Formed
Hydrolysis: 1,1,1-Trichloro-2-methylpropan-2-ol and benzoic acid.
Reduction: 1,1,1-Trichloro-2-methylpropan-2-ol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-2-methylpropan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2-methylpropan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 1,1,1-Trichloro-2-methylpropan-2-ol, which may interact with enzymes or receptors in biological systems. The trichloromethyl group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2-methylpropan-2-ol: The parent alcohol from which the ester is derived.
1,1,1-Trichloro-2-methylpropan-2-yl acetate: Another ester with an acetate group instead of a benzoate group.
1,1,1-Trichloro-2-methylpropan-2-yl formate: An ester with a formate group.
Uniqueness
1,1,1-Trichloro-2-methylpropan-2-yl benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and potential applications compared to other esters of 1,1,1-Trichloro-2-methylpropan-2-ol. The benzoate group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
59992-07-3 |
|---|---|
Molekularformel |
C11H11Cl3O2 |
Molekulargewicht |
281.6 g/mol |
IUPAC-Name |
(1,1,1-trichloro-2-methylpropan-2-yl) benzoate |
InChI |
InChI=1S/C11H11Cl3O2/c1-10(2,11(12,13)14)16-9(15)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
WURVYXBIVSEGKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(Cl)(Cl)Cl)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


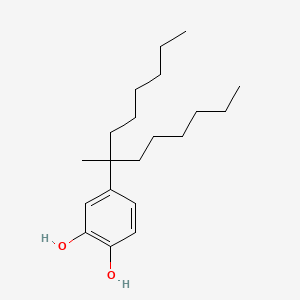
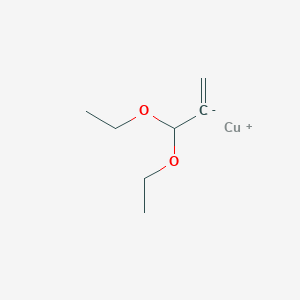
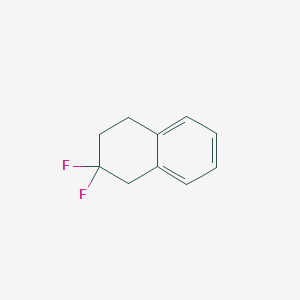

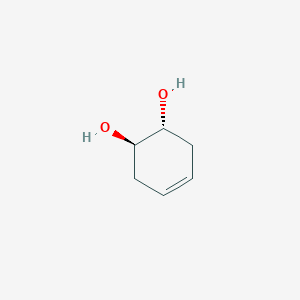
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)

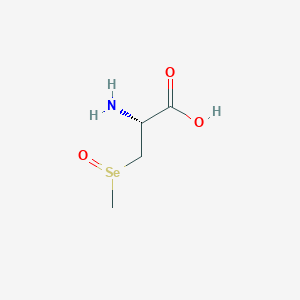
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
